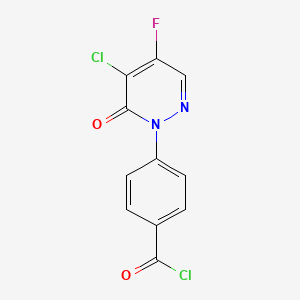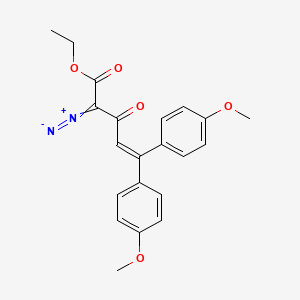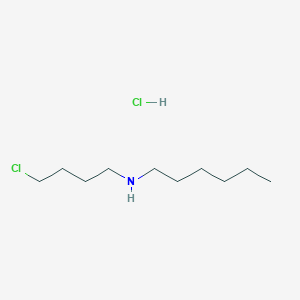
4-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)benzoyl chloride is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a benzoyl chloride group attached to a pyridazinone ring, which is further substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)benzoyl chloride typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Chlorine and Fluorine Substituents: Chlorination and fluorination can be achieved using reagents such as thionyl chloride (SOCl₂) and fluorine gas (F₂) or other fluorinating agents.
Attachment of the Benzoyl Chloride Group: The final step involves the acylation of the pyridazinone ring with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
化学反応の分析
Types of Reactions
4-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the pyridazinone ring can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)benzoyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
4-(5-Chloro-6-oxopyridazin-1(6H)-yl)benzoyl chloride: Lacks the fluorine substituent.
4-(4-Fluoro-6-oxopyridazin-1(6H)-yl)benzoyl chloride: Lacks the chlorine substituent.
4-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)benzoic acid: Contains a carboxylic acid group instead of the benzoyl chloride group.
Uniqueness
The presence of both chlorine and fluorine substituents, along with the benzoyl chloride group, makes 4-(5-Chloro-4-fluoro-6-oxopyridazin-1(6H)-yl)benzoyl chloride unique
特性
CAS番号 |
89593-80-6 |
|---|---|
分子式 |
C11H5Cl2FN2O2 |
分子量 |
287.07 g/mol |
IUPAC名 |
4-(5-chloro-4-fluoro-6-oxopyridazin-1-yl)benzoyl chloride |
InChI |
InChI=1S/C11H5Cl2FN2O2/c12-9-8(14)5-15-16(11(9)18)7-3-1-6(2-4-7)10(13)17/h1-5H |
InChIキー |
HXIDZZUJCKYAMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)Cl)N2C(=O)C(=C(C=N2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14383674.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)


![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)

![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
